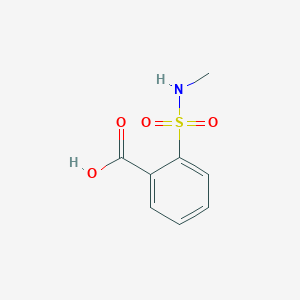

2-(Methylsulfamoyl)benzoic acid

説明

2-(Methylsulfamoyl)benzoic acid is a derivative of benzoic acid, which is a significant structural motif in drug molecules and natural products. The presence of the methylsulfamoyl group in the molecule suggests potential for specific chemical properties and reactivity that could be leveraged in pharmaceutical development and other chemical applications.

Synthesis Analysis

The synthesis of related sulfamoyl benzoic acid derivatives has been explored through various methods. For instance, the synthesis of p-(di-n-propylsulfamoyl)benzoic acid from carbon-14C dioxide and p-toluene-1-(ring)-14C-sulfonyl chloride has been described, indicating the use of radioisotopes to trace the synthesis pathway . Additionally, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene via nitration and oxygenation has been reported, showcasing a method that could potentially be adapted for the synthesis of 2-(methylsulfamoyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, with potential for various interactions and conformations. For example, the crystal structure of certain benzoic acid derivatives has been studied, revealing intermolecular hydrogen bonds and pi-pi interactions that stabilize the crystal structure . These findings can provide insights into the molecular structure of 2-(methylsulfamoyl)benzoic acid, suggesting that it may also form specific non-covalent interactions that could influence its chemical behavior.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a range of chemical reactions. The meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, which could be relevant for further functionalization of 2-(methylsulfamoyl)benzoic acid . Additionally, the oxidation of substituted 2-methyl benzoic acids has been explored, leading to the formation of lactones through rearrangement of acyloxyl radicals . These studies suggest that 2-(methylsulfamoyl)benzoic acid may also participate in similar oxidation reactions and rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and reactivity of the carboxylic acid group. The study of benzoic acid as a functional group in inducing stress tolerance in plants indicates that the benzoic acid moiety is effective at lower concentrations compared to its derivatives, which could imply that the substitution pattern on the benzoic acid ring can modulate its biological activity . This information could be relevant when considering the properties of 2-(methylsulfamoyl)benzoic acid in various applications.

科学的研究の応用

Stress Tolerance in Plants

- Functional Role in Inducing Tolerance : Benzoic acid derivatives, including 2-(Methylsulfamoyl)benzoic acid, have been evaluated for their role in inducing multiple stress tolerance in plants. These compounds were found effective in imparting tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids. The common structural component, benzoic acid, is likely the key molecular structure contributing to this stress tolerance in plants (Senaratna et al., 2004).

Synthesis and Chemical Properties

- Synthesis Techniques : Studies have focused on optimizing the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyl toluene. The optimized conditions for synthesis were identified, showing high yield and purity of the product (Ci Long-wang, 2013).

- Synthesis Advantages : Another study explored the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid from 4-methysulfonyl toluene. The method demonstrated high yield and purity, with the advantages of mild reaction conditions, low production cost, and high economic benefits (Peng Jia-bin, 2010).

Industrial Applications

- Microencapsulation in Food Industry : Research has been conducted on the microencapsulation of benzoic acid, which is significant for its application in various food products. The study evaluated the effect of benzoic acid concentration and drying air temperature on the physical characteristics of powders produced by spray drying (Marques et al., 2016).

- Extraction of Industrial Dyes : Benzoic acid was used as an extractant for the extraction of methylene blue from industrial wastewater. The study demonstrated the effectiveness of benzoic acid in dye extraction, offering a potential solution for wastewater treatment (Muthuraman et al., 2009).

Environmental and Health Impact

- Occurrence and Uses : Benzoic acid and its derivatives, including 2-(Methylsulfamoyl)benzoic acid, are commonly found in foods, cosmetics, hygiene, and pharmaceutical products. The review discussed the occurrence, uses, human exposure, metabolism, toxicology, and analytical methods for detection of these compounds (del Olmo et al., 2017).

Chemical Reactions and Processes

- Selective Electrooxidation : A study described the preparation of 4-(Di-n-propylsulfamyl)benzoic acid, an important drug, under mild conditions by an electrochemical method. This method showed selective conversion of the methyl group of 4-(Di-n-propylsulfamyl)toluene to carboxylate, highlighting a safer and less corrosive approach compared to chemical methods (Michman & Weiss, 1990).

Pharmaceutical and Biomedical Research

- Metabolism and Pharmacokinetics : Research on the metabolism of novel antidepressants revealed the involvement of 2-(Methylsulfamoyl)benzoic acid in the metabolic pathways. This study provided insights into the role of this compound in the metabolism of pharmaceuticals (Hvenegaard et al., 2012).

Safety and Hazards

作用機序

Target of Action

2-(Methylsulfamoyl)benzoic acid is a derivative of benzoic acid . Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

Benzoic acid derivatives are known to act as antimicrobial agents, inhibiting the growth of bacteria and fungi . They achieve this by disrupting the metabolic processes of these microorganisms .

Biochemical Pathways

Benzoic acid, a related compound, is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It is also known to affect the synthesis of branched-chain amino acids .

Pharmacokinetics

It is known that the compound has a molecular weight of 21523 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Benzoic acid and its derivatives are known to have antimicrobial effects, inhibiting the growth of bacteria and fungi .

特性

IUPAC Name |

2-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMMMBSLPMSWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620296 | |

| Record name | 2-(Methylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfamoyl)benzoic acid | |

CAS RN |

125372-22-7 | |

| Record name | 2-(Methylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Methylamino)sulfonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)